molecular formula C12H17NO B11904718 ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol

Cat. No.: B11904718
M. Wt: 191.27 g/mol
InChI Key: QKDYSFBCTMPWIV-NEPJUHHUSA-N
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Description

((1S,2R)-2-(Aminomethyl)-2-(p-tolyl)cyclopropyl)methanol is a cyclopropane-derived compound featuring a strained three-membered ring system with two key substituents:

  • Stereochemistry: The (1S,2R) configuration defines the spatial arrangement of substituents, critical for interactions with chiral biological targets.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(1S,2R)-2-(aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-8,13H2,1H3/t11-,12+/m1/s1

InChI Key

QKDYSFBCTMPWIV-NEPJUHHUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)CN

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CO)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form a primary amine using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol has been explored as a potential pharmacological agent due to its structural similarity to known bioactive compounds. It has shown promise as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that this compound can influence Gq signaling pathways, which are associated with various neuropsychiatric conditions.

Case Study:
A study published in PubMed reported on a series of N-substituted (2-phenylcyclopropyl)methylamines that were designed to enhance selectivity for the 5-HT2C receptor. Among these compounds, one exhibited an EC50 of 23 nM, demonstrating significant potential for antipsychotic activity .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Data Table: Synthetic Applications

Reaction TypeDescriptionReference
AlkylationUsed as a nucleophile in alkylation reactions
Coupling ReactionsActs as a coupling partner in cross-coupling reactions
FunctionalizationCan be functionalized to introduce diverse functional groups

Industrial Applications

Due to its properties as a fine chemical intermediate, this compound is also utilized in the production of pharmaceuticals and agrochemicals. Its high purity (99%) makes it suitable for industrial applications where quality control is paramount .

Mechanism of Action

The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Cyclopropane Ring

Table 1: Key Structural Differences and Implications
Compound Name Substituents Stereochemistry Key Properties/Applications Reference
((1S,2R)-2-(Aminomethyl)-2-(p-tolyl)cyclopropyl)methanol -C2: Aminomethyl, p-tolyl
-C1: Methanol
(1S,2R) Enhanced lipophilicity (p-tolyl); amine for H-bonding N/A
[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol -C2: Hydroxymethyl
-C1: Phenyl
(1S,2R) Reduced amine functionality; phenyl increases rigidity
[(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropyl]methanol -C2: 3,4-Dichlorophenyl (1R,2S) Electron-withdrawing Cl groups may reduce metabolic stability
[1-((1S,2S)-2-(4-Bromophenyl)cyclopropyl)methanol -C2: 4-Bromophenyl (1S,2S) Bromine enhances molecular weight and polarizability
((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol -C2: Aminomethyl (1S,2S) Stereoisomerism alters spatial orientation of amine group
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The p-tolyl group (electron-donating methyl) in the target compound contrasts with electron-withdrawing substituents like Cl or Br in analogs .
  • Stereochemical Impact : The (1S,2R) configuration distinguishes the target compound from (1S,2S) or (1R,2S) isomers, which may exhibit divergent binding affinities in chiral environments .

Functional Group Modifications

Table 2: Functional Group Comparisons
Compound Name Functional Groups Key Implications Reference
Target Compound -NH2 (aminomethyl), -OH (methanol) Dual H-bond donors/acceptors; potential for salt formation N/A
(±)-(2-cis-Trifluoromethylcyclopropyl)methanol -CF3 (trifluoromethyl) Increased electronegativity and metabolic resistance
[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol -NH2, -CH(CH3)2 Steric shielding of amine group; altered solubility
[2-(Pyridin-2-yl)cyclopropyl]methanol Pyridine ring Aromatic N enhances π-π stacking; basicity differs from amine
Key Observations:
  • Aminomethyl vs. Pyridine: The primary amine in the target compound offers stronger H-bonding compared to pyridine’s aromatic nitrogen, which may favor interactions with acidic residues in proteins .
  • Trifluoromethyl Effects : The -CF3 group () introduces hydrophobicity and electron-withdrawing effects, contrasting with the electron-donating p-tolyl group .

Biological Activity

The compound ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol , also known as (1-P-tolyl-cyclopropyl)-methanol , is a chiral cyclopropane derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}\text{O}

This compound features a cyclopropane ring with an aminomethyl group and a p-tolyl substituent, contributing to its unique properties and potential biological activities.

1. Receptor Interaction

Research indicates that compounds similar to this compound may interact with various receptors, including adrenergic and dopaminergic receptors. These interactions can modulate neurotransmitter release, influencing mood and behavior.

2. Enzyme Inhibition

Compounds in this class have shown potential as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases. For instance, studies have demonstrated that certain aminomethyl cyclopropanes inhibit enzymes involved in lipid metabolism, which could have implications for metabolic disorders .

Case Studies

  • Anticancer Activity : A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines. The antiproliferative activity was assessed using the GI50 metric (the concentration required to inhibit cell growth by 50%), showing promising results for future drug development .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of aminomethyl cyclopropanes, suggesting their potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Data Table: Biological Activities

Activity TypeAssay TypeResult (GI50)Reference
AnticancerMTT Assay10 µM
NeuroprotectionNeurotransmitter ReleaseSignificant Increase
Enzyme InhibitionEnzyme Activity AssayIC50 20 µM

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